
4-Bromo-6-(pyrazin-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-(pyrazin-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 4-position and a pyrazine ring at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(pyrazin-2-yl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-2,6-dichloropyrimidine with pyrazine-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-(pyrazin-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization Reactions: It can form more complex heterocyclic structures through cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide may be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-Bromo-6-(pyrazin-2-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antimicrobial compounds.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(pyrazin-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The molecular targets and pathways involved vary based on the specific biological context .
Comparison with Similar Compounds
- 4-Chloro-6-(pyrazin-2-yl)pyrimidine
- 4-Fluoro-6-(pyrazin-2-yl)pyrimidine
- 4-Iodo-6-(pyrazin-2-yl)pyrimidine
Comparison: 4-Bromo-6-(pyrazin-2-yl)pyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H5BrN4 |
|---|---|
Molecular Weight |
237.06 g/mol |
IUPAC Name |
4-bromo-6-pyrazin-2-ylpyrimidine |
InChI |
InChI=1S/C8H5BrN4/c9-8-3-6(12-5-13-8)7-4-10-1-2-11-7/h1-5H |
InChI Key |
COCAARSSHOMQJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=CC(=NC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(((((1S,4S,6S)-6-Isopropyl-4-((5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methyl)-3-methylcyclohex-2-en-1-yl)methyl)amino)methyl)phenol](/img/structure/B13346189.png)

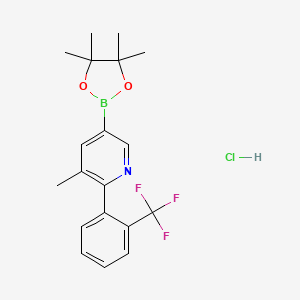
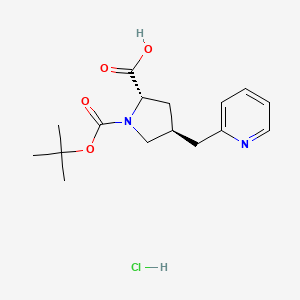

![Methyl 4-(4-formyl-2-oxabicyclo[2.2.2]octan-1-yl)benzoate](/img/structure/B13346218.png)

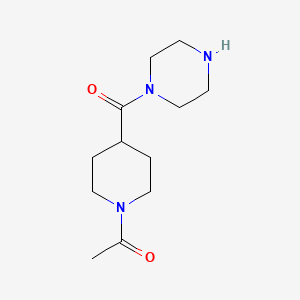
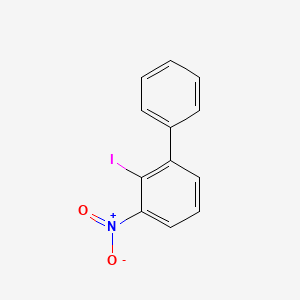
![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B13346244.png)

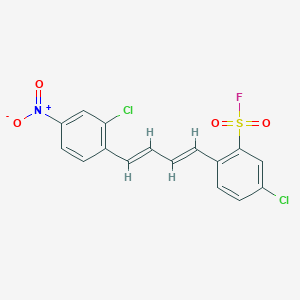
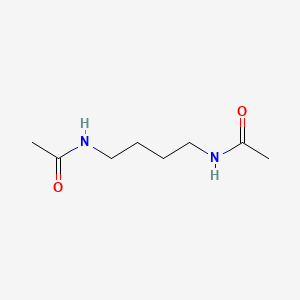
![Methyl 2-[5-Methyl-3-oxo-2-(4-pyridyl)-2,3-dihydro-4-pyrazolyl]acetate](/img/structure/B13346281.png)
